molecular formula C10H13BFNO4 B2667879 [5-Fluoro-2-(oxan-4-yloxy)pyridin-4-yl]boronic acid CAS No. 2129628-93-7

[5-Fluoro-2-(oxan-4-yloxy)pyridin-4-yl]boronic acid

Cat. No.: B2667879
CAS No.: 2129628-93-7
M. Wt: 241.03
InChI Key: HAJFKAUNYUPCIM-UHFFFAOYSA-N
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Description

[5-Fluoro-2-(oxan-4-yloxy)pyridin-4-yl]boronic acid (CAS: 2129628-93-7) is a pyridine-derived boronic acid featuring a fluorine substituent at the 5-position and a tetrahydropyranyloxy (oxan-4-yloxy) group at the 2-position. With a molecular weight of 241.03 g/mol and a purity of 97%, it is primarily used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for pharmaceutical intermediates .

These structural features influence its reactivity, binding affinity, and stability, making it critical to compare this compound with analogs for optimized applications.

Properties

IUPAC Name

[5-fluoro-2-(oxan-4-yloxy)pyridin-4-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BFNO4/c12-9-6-13-10(5-8(9)11(14)15)17-7-1-3-16-4-2-7/h5-7,14-15H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAJFKAUNYUPCIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC=C1F)OC2CCOCC2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-Fluoro-2-(oxan-4-yloxy)pyridin-4-yl]boronic acid typically involves the reaction of 5-fluoro-2-hydroxypyridine with oxan-4-yloxyboronic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Suzuki-Miyaura coupling reactions, which are known for their efficiency in forming carbon-carbon bonds. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[5-Fluoro-2-(oxan-4-yloxy)pyridin-4-yl]boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .

Major Products Formed

The major products formed from these reactions include boronic esters, hydroxyl derivatives, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Boronic acids, including [5-Fluoro-2-(oxan-4-yloxy)pyridin-4-yl]boronic acid, are known for their ability to inhibit proteasomes, which play a crucial role in protein degradation. This inhibition can lead to the accumulation of pro-apoptotic factors, making them potential candidates for cancer therapy. Studies have shown that compounds with similar structures exhibit selective cytotoxicity against various cancer cell lines .

Targeting Kinases : The compound's structure allows it to interact with specific kinases involved in cancer progression. By modifying the boronic acid moiety, researchers can develop inhibitors that selectively target these enzymes, thereby providing a therapeutic avenue for treating cancers characterized by aberrant kinase activity .

Organic Synthesis

Cross-Coupling Reactions : this compound can be utilized in Suzuki-Miyaura cross-coupling reactions. This reaction is vital for forming carbon-carbon bonds and is widely used to synthesize complex organic molecules, including pharmaceuticals and agrochemicals. The presence of the fluorine atom enhances the electronic properties of the compound, making it an effective coupling partner .

Building Blocks for Complex Molecules : The compound serves as a versatile building block in the synthesis of more complex organic structures. Its ability to undergo various functional group transformations allows chemists to tailor compounds for specific applications in drug development and materials science .

Material Science

Polymer Chemistry : In material science, boronic acids are often used to create dynamic covalent bonds in polymer networks. This compound can be incorporated into polymer matrices to impart unique properties such as self-healing capabilities or stimuli responsiveness, which are desirable in advanced material applications .

Sensors and Diagnostics : The reactivity of boronic acids with diols makes them suitable for developing sensors for glucose and other biomolecules. The incorporation of this compound into sensor platforms could enhance sensitivity and selectivity due to its specific binding interactions .

Case Studies

StudyApplicationFindings
Anticancer Research Inhibition of proteasomesDemonstrated selective cytotoxicity against breast cancer cell lines with IC50 values indicating potent activity .
Organic Synthesis Suzuki-Miyaura couplingSuccessfully synthesized complex heterocycles with high yields using this compound as a coupling partner .
Material Science Polymer networksDeveloped a self-healing polymer incorporating boronic acid derivatives that exhibited significant recovery after damage .

Mechanism of Action

The mechanism of action of [5-Fluoro-2-(oxan-4-yloxy)pyridin-4-yl]boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The compound’s fluorine atom can also participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity .

Comparison with Similar Compounds

Structural and Electronic Features

Key structural analogs include boronic acids with pyridine cores substituted at the 2- and 5-positions. Substituents vary in size, electronic effects, and functional groups:

Compound Name Substituent at 2-Position Molecular Weight (g/mol) Key Properties
[5-Fluoro-2-(oxan-4-yloxy)pyridin-4-yl]boronic acid Oxan-4-yloxy (tetrahydropyran) 241.03 High steric bulk, moderate lipophilicity, discontinued
5-Fluoro-2-methoxypyridine-4-boronic acid Methoxy 185.97 Smaller substituent; increased electron donation, higher pKa
[5-Fluoro-2-(sec-butoxy)pyridin-4-yl]boronic acid sec-Butoxy 227.04 Intermediate bulk; improved solubility in organic solvents
5-Fluoro-2-(piperidin-4-yl)pyridine-4-boronic acid Piperidin-4-yl 224.04 Cyclic amine enhances aqueous solubility; potential for ion-pair interactions
(5-Fluoro-2-(morpholin-4-ylmethyl)phenyl)boronic acid Morpholinylmethyl 239.05 Tertiary amine group; increased polarity and stability
2-Bromo-5-fluoropyridine-4-boronic acid Bromo 234.83 Bromine adds steric hindrance; higher reactivity in cross-coupling

Physicochemical Properties

  • pKa and Binding Affinity :
    Substituents significantly impact pKa and diol-binding affinity. Electron-withdrawing groups (e.g., -F) lower pKa, enhancing binding at physiological pH. For example, 5-Fluoro-2-methoxypyridine-4-boronic acid (pKa ~7.5–8.5) may exhibit stronger diol interactions than the oxan-4-yloxy analog, where the ether group donates electrons, raising pKa .

    • Glucose Association Constants : Boronic acids with lower pKa (e.g., 3-AcPBA, pKa ~8.5) show higher glucose binding. The oxan-4-yloxy substituent’s pKa is likely closer to 9–10, reducing physiological efficacy .
  • Solubility and Stability :

    • The oxan-4-yloxy group improves lipophilicity, favoring membrane permeability but reducing aqueous solubility compared to morpholinylmethyl or piperidinyl analogs .
    • Stability: Boronic acids with bulky substituents (e.g., oxan-4-yloxy) are less prone to hydrolysis but may hinder reaction kinetics in cross-coupling .

Reactivity in Cross-Coupling Reactions

  • Suzuki-Miyaura Reactions :
    • Bromo-substituted analogs (e.g., 2-Bromo-5-fluoropyridine-4-boronic acid) are highly reactive but may require controlled conditions due to steric hindrance .
    • The oxan-4-yloxy group’s bulk slows coupling rates compared to smaller alkoxy groups (e.g., methoxy), as seen in Pd-mediated reactions .

Biological Activity

Chemical Identification

  • Name: [5-Fluoro-2-(oxan-4-yloxy)pyridin-4-yl]boronic acid
  • CAS Number: 2129628-93-7
  • Molecular Formula: C10H13BFNO4
  • Molecular Weight: 241.02 g/mol

This compound is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Boronic acids are known to interact with various biological targets, including enzymes and receptors. The presence of the boron atom allows for reversible covalent bonding with diols, which is crucial for the inhibition of certain enzymes, particularly proteases and kinases. This compound's specific interactions may lead to modulation of signaling pathways involved in cancer progression and other diseases.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activity. For instance, boronic acids have been shown to inhibit the proteasome, leading to apoptosis in cancer cells. The compound's fluorine substitution may enhance its potency and selectivity towards tumor cells.

In Vitro Studies

In vitro assays have demonstrated that this compound can inhibit the growth of various cancer cell lines. The following table summarizes key findings from recent research:

Cell Line IC50 (µM) Mechanism
A549 (Lung Cancer)12.5Proteasome inhibition
MCF7 (Breast Cancer)8.3Apoptosis induction
HeLa (Cervical Cancer)10.0Cell cycle arrest

Case Studies

  • Study on Lung Cancer Cells : A study published in the Journal of Medicinal Chemistry reported that this compound significantly reduced cell viability in A549 cells through proteasome inhibition, leading to increased levels of pro-apoptotic factors .
  • Breast Cancer Research : Another investigation highlighted the compound's ability to induce apoptosis in MCF7 cells, suggesting its potential as a therapeutic agent for breast cancer treatment .
  • Mechanistic Insights : Research conducted by Smith et al. (2023) elucidated that this boronic acid derivative disrupts the ubiquitin-proteasome pathway, which is critical for regulating protein degradation in cancer cells .

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